N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide features a multifunctional structure with three key moieties:
- Pyridinone core (2-oxopyridin-1(2H)-yl): A redox-active heterocycle that may influence electronic properties and binding interactions.
Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX proving critical for elucidating bond angles and conformations .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-9-6-12-20(17(15)3)25-21(29)14-28-13-7-11-19(24(28)30)23-26-22(27-31-23)18-10-5-4-8-16(18)2/h4-13H,14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMDPSZUESUBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 414.5 g/mol
- CAS Number : 1251570-99-6
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent coupling with the pyridine derivative. Detailed methodologies can be found in specialized literature focusing on oxadiazole derivatives .
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The biological evaluation typically includes:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Variable |
Anticancer Potential
Oxadiazole derivatives have been noted for their anticancer activities. In vitro studies have demonstrated that certain analogs possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | HDAC inhibition |
| HeLa | 2.41 | Apoptosis induction |
Anti-inflammatory and Antioxidant Activities
In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Cytotoxicity :
A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancerous cell lines. The results indicated that compounds with similar structures to this compound exhibited significant activity against MCF-7 and HeLa cells with IC values ranging from 0.65 to 3.00 µM . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of oxadiazole derivatives against common pathogens. The results showed that certain compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to over 86% . The incorporation of the pyridine and oxadiazole rings in N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may enhance its efficacy as an anticancer agent.
2. Anti-inflammatory Potential
Molecular docking studies suggest that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the inflammatory response. In silico evaluations have shown that similar compounds can effectively inhibit this enzyme, pointing towards the potential use of this compound in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well documented. Studies reveal that compounds with similar structures exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess antimicrobial properties worth exploring.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxadiazole-Containing Derivatives
Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide)
- Key Similarities : Both compounds incorporate a 1,2,4-oxadiazole ring linked to a pyridine moiety. The oxadiazole’s electron-deficient nature enhances interactions with biological targets like enzymes or receptors .
- Key Differences: Compound 60 includes a benzo-oxazolo-oxazine fused system, which may confer rigidity and alter pharmacokinetic profiles compared to the target compound’s pyridinone-acetamide framework.
3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole
Pyridine and Acetamide Derivatives
2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones
- Structural Contrast: These derivatives replace oxadiazole with isoxazolone rings.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- Functional Comparison: This phthalide-acetamide hybrid shares the acetamide motif but replaces pyridine/oxadiazole with a benzofuran system. The planar benzofuran may enhance π-π stacking, whereas the target compound’s pyridinone could favor hydrogen bonding .
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
- Toxicity Profile: While structurally distinct (isothiazolo-pyridine vs. The target compound’s acetamide may offer improved stability over ester derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
